

An In-Depth Technical Guide to the Enzymatic Formation of Carvedilol Metabolites

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Compound of Interest

Compound Name: M8 metabolite of Carvedilol-d5

Cat. No.: B12403492

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Disclaimer: The specific designation "Carvedilol-d5 M8" does not correspond to a formally recognized and structurally defined major metabolite of Carvedilol in publicly available scientific literature. A commercially available standard labeled "Carvedilol Metabolite M8" possesses a molecular formula (C₁₂H₁₉NO₄) inconsistent with known primary metabolites derived from minor structural modifications of the parent drug. This guide will therefore focus on the enzymatic formation of a key, structurally confirmed metabolite, O-desmethyl carvedilol (O-DMC), which is a plausible candidate for such a designation in a research context. The principles and protocols described are directly applicable to the formation of its deuterated analog, O-desmethyl carvedilol-d5, by substituting Carvedilol-d5 as the initial substrate.

Introduction: The Metabolic Landscape of Carvedilol

Carvedilol is a non-selective beta/alpha-1 adrenergic antagonist widely used in the management of hypertension and heart failure.[1][2] It is extensively metabolized in the liver, with less than 2% of the drug excreted unchanged.[3] The biotransformation of Carvedilol is complex, involving multiple pathways primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5] The main metabolic routes are:

- **Aromatic Ring Oxidation:** Hydroxylation of the phenyl ring, primarily at the 4' and 5' positions, is mainly catalyzed by CYP2D6.[5][6] The resulting 4'-hydroxyphenyl carvedilol (4'-HPC) is an active metabolite with significantly more potent beta-blocking activity than the parent compound.[2][7]

- Side-Chain Oxidation: Hydroxylation of the carbazole ring, particularly at the 8-position, is predominantly carried out by CYP1A2.[\[6\]](#)
- O-Demethylation: The formation of O-desmethyl carvedilol (O-DMC) occurs via the removal of the methyl group from the methoxyphenoxy moiety. This reaction is primarily catalyzed by CYP2C9, with minor contributions from CYP2D6, CYP1A2, and CYP2E1.[\[5\]](#)[\[6\]](#)[\[8\]](#)

Following these Phase I reactions, the parent drug and its metabolites undergo Phase II conjugation, mainly through glucuronidation, before elimination.[\[5\]](#) This guide provides a detailed overview of the enzymatic formation of O-desmethyl carvedilol.

Key Enzymes in Carvedilol O-Demethylation

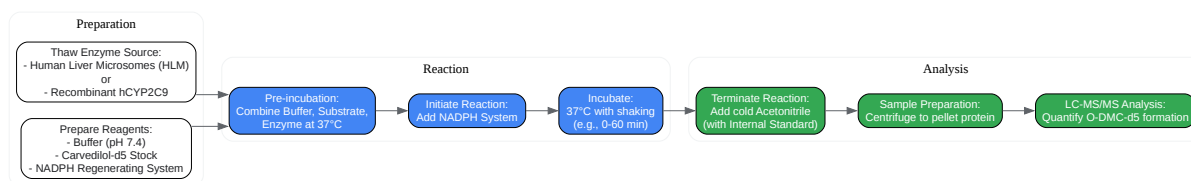
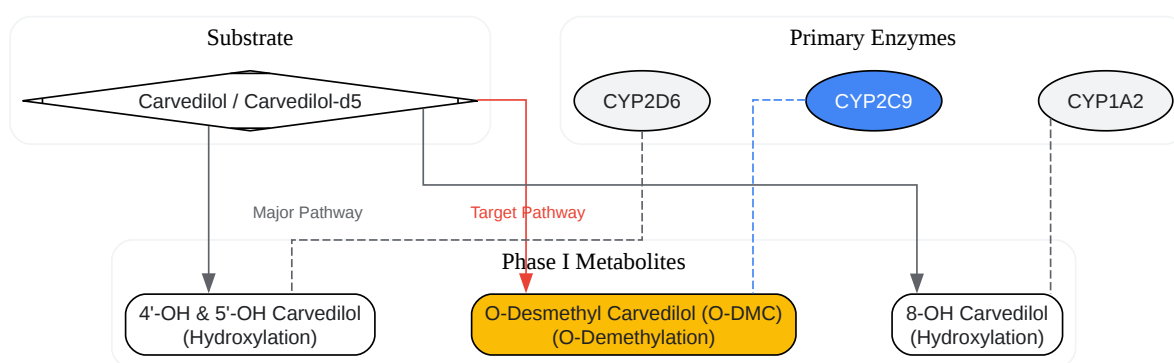
The formation of O-DMC from Carvedilol is a clear example of reaction phenotyping, where specific enzymes responsible for a metabolic pathway are identified. While several enzymes show minor activity, CYP2C9 is the principal catalyst.

Enzyme Family	Primary Isoform	Role in Carvedilol Metabolism	Reference
Cytochrome P450	CYP2C9	Primary catalyst for O-demethylation to form O-DMC.	[6]
Cytochrome P450	CYP2D6	Minor contributor to O-demethylation. Primary role in 4'- and 5'-hydroxylation.	[6]
Cytochrome P450	CYP1A2	Minor contributor to O-demethylation. Primary role in 8-hydroxylation.	[6]
Cytochrome P450	CYP2E1	Minor contributor to O-demethylation.	[6]

Visualizing the Metabolic Pathway and Experimental Workflow

Carvedilol Metabolic Pathways

The following diagram illustrates the major Phase I metabolic pathways of Carvedilol, emphasizing the O-demethylation route.



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